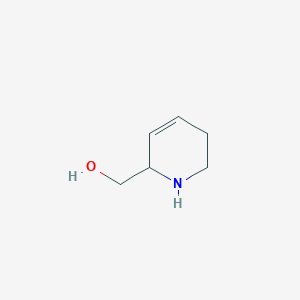
(1,2,5,6-Tetrahydropyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,5,6-Tetrahydropyridin-2-yl)methanol is a heterocyclic compound that features a tetrahydropyridine ring with a hydroxymethyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5,6-Tetrahydropyridin-2-yl)methanol typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 2-pyridinemethanol using a palladium catalyst under hydrogen gas. This reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure, yielding the desired tetrahydropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,2,5,6-Tetrahydropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.
Reduction: Formation of 2-piperidinemethanol.
Substitution: Formation of various substituted tetrahydropyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1,2,5,6-Tetrahydropyridin-2-yl)methanol serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure is similar to that of neurotransmitters, making it a candidate for the design of receptor agonists or antagonists.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its ability to undergo various chemical transformations makes it a valuable starting material for industrial processes.
Mechanism of Action
The mechanism of action of (1,2,5,6-Tetrahydropyridin-2-yl)methanol in biological systems involves its interaction with specific molecular targets, such as neurotransmitter receptors. The hydroxymethyl group can form hydrogen bonds with receptor sites, modulating their activity. This interaction can influence neurotransmission and potentially lead to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
(1,2,3,6-Tetrahydropyridin-2-yl)methanol: Similar structure but differs in the position of hydrogenation on the pyridine ring.
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: Contains a phosphinic acid group instead of a hydroxymethyl group.
Uniqueness
(1,2,5,6-Tetrahydropyridin-2-yl)methanol is unique due to its specific hydrogenation pattern and the presence of a hydroxymethyl group
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1,3,6-8H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZSIIJSSUKCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
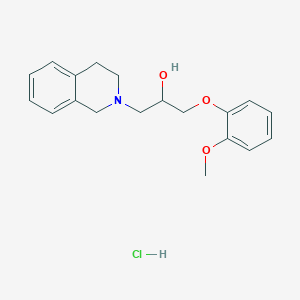


![N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2833832.png)

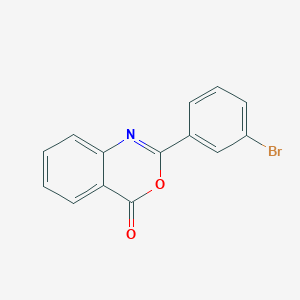
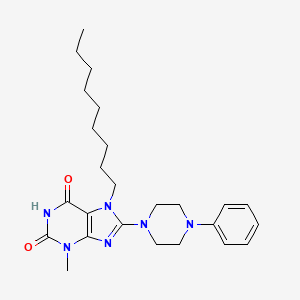
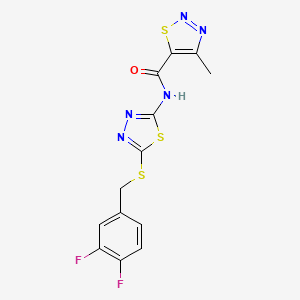
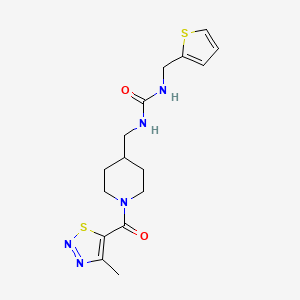
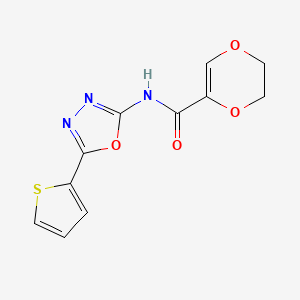
![5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2833844.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2833846.png)
![N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2833847.png)

